molecular formula C₃₇H₆₃D₄NO₃ B1151145 Fingolimod Stearoate Amide-d4

Fingolimod Stearoate Amide-d4

Cat. No.: B1151145
M. Wt: 577.96
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic chemical identification of Fingolimod Stearate Amide-d4 follows established nomenclature protocols for deuterium-labeled compounds. The parent compound, Fingolimod Stearate Amide, possesses the IUPAC name N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide. The deuterated analog maintains the same core structural framework while incorporating specific deuterium substitutions that alter the molecular composition without fundamentally changing the chemical connectivity.

The compound is officially registered under CAS number 1242271-27-7 for the non-labeled version, with the deuterated variant designated as Fingolimod Stearate Amide-d4. The systematic nomenclature reflects the presence of four deuterium atoms strategically positioned within the molecular structure. The molecular formula of the deuterated compound is C₃₇H₆₃D₄NO₃, indicating the replacement of four hydrogen atoms with deuterium isotopes.

Multiple synonymous designations exist for this compound within the scientific literature. These include Fingolimod metabolite M30, Fingolimod Stearoate Amide, and the alternative systematic name N-(1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide. The compound also carries the UNII identifier 2GQ2LRY07R for regulatory tracking purposes.

Deuterium Labeling Patterns and Isotopic Positioning Analysis

The deuterium labeling pattern in Fingolimod Stearate Amide-d4 represents a carefully designed isotopic substitution strategy. The molecular weight comparison between the non-deuterated and deuterated versions provides insight into the labeling extent. The parent compound exhibits a molecular weight of 573.9 grams per mole, while the deuterated analog demonstrates a molecular weight of 577.97 grams per mole. This increase of approximately 4 mass units confirms the incorporation of four deuterium atoms, each contributing approximately 1 atomic mass unit increase over hydrogen.

Analysis of related deuterated Fingolimod compounds provides valuable context for understanding the labeling patterns. Fingolimod Palmitate Amide-d4, a structurally similar compound, demonstrates deuterium incorporation at specific positions including hydroxymethyl-d2 groups and additional d2 substitutions. This pattern suggests that the deuterium labeling in Fingolimod Stearate Amide-d4 likely occurs at analogous positions within the molecular framework.

The strategic placement of deuterium atoms serves multiple analytical purposes. The isotopic substitution creates distinct mass spectral signatures that enable precise identification and quantification in complex biological matrices. The deuterium positions are selected to minimize potential metabolic differences while maintaining sufficient mass spectral distinction for analytical applications.

Parameter Non-Deuterated Deuterated (d4)
Molecular Formula C₃₇H₆₇NO₃ C₃₇H₆₃D₄NO₃
Molecular Weight 573.9 g/mol 577.97 g/mol
Deuterium Atoms 0 4
Mass Increase - +4.07 g/mol

Comparative Structural Analysis with Non-Deuterated Fingolimod Stearate Amide

The structural comparison between Fingolimod Stearate Amide and its deuterated analog reveals identical connectivity patterns with selective isotopic substitutions. The parent compound maintains the characteristic long-chain fatty acid amide structure coupled with the sphingosine-like backbone that defines the Fingolimod family of compounds. The octadecanamide (stearamide) portion provides the lipophilic character, while the hydroxylated amino alcohol segment contributes to the compound's amphiphilic properties.

Both compounds share identical stereochemical configurations and spatial arrangements. The deuterium substitutions do not alter the fundamental three-dimensional structure or the electronic distribution significantly. The primary structural differences manifest in the isotopic composition at specific carbon-hydrogen bonds, where deuterium atoms replace strategically selected hydrogen atoms.

The octylphenyl substituent remains unchanged in both versions, maintaining the 4-octylphenyl group that contributes to the compound's pharmacological profile. This aromatic system provides additional rigidity to the molecular framework and influences the compound's membrane interaction properties. The dual hydroxymethyl groups attached to the central carbon maintain their positions and orientations in both the deuterated and non-deuterated forms.

Infrared spectroscopic analysis would be expected to show minimal differences between the two compounds, with potential shifts in C-H stretching frequencies replaced by corresponding C-D stretching modes. The amide carbonyl stretching frequency should remain essentially unchanged, as the deuterium substitutions occur distant from the amide functional group.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical tool for characterizing the deuterium labeling pattern in Fingolimod Stearate Amide-d4. Proton nuclear magnetic resonance spectra of the deuterated compound would display characteristic signal diminution or elimination at positions where deuterium substitution has occurred. The integration ratios would reflect the reduced proton count, confirming the extent of deuterium incorporation.

Deuterium nuclear magnetic resonance spectroscopy offers direct evidence of isotopic substitution positions. The deuterium signals would appear at chemical shifts corresponding to the substitution sites, providing definitive structural confirmation. Carbon-13 nuclear magnetic resonance spectroscopy would reveal subtle isotope effects on carbon chemical shifts adjacent to deuterium-labeled positions, manifesting as characteristic upfield shifts.

Mass spectrometric analysis represents the primary analytical technique for routine identification and quantification of Fingolimod Stearate Amide-d4. The molecular ion peak at mass-to-charge ratio 578 (rounded) provides immediate confirmation of the deuterated species. Fragmentation patterns would mirror those of the non-deuterated analog, with characteristic mass shifts of 4 atomic mass units for fragments retaining all deuterium atoms.

Infrared spectroscopic characterization would demonstrate specific vibrational frequency shifts associated with deuterium substitution. Carbon-deuterium stretching frequencies typically appear at lower wavenumbers compared to carbon-hydrogen stretches, reflecting the reduced vibrational frequency of the heavier deuterium atom. The amide carbonyl stretching frequency should remain essentially unaffected by distant deuterium substitutions.

Spectroscopic Method Key Characteristics Diagnostic Features
¹H Nuclear Magnetic Resonance Reduced integration at labeled positions Signal diminution at deuterium sites
²H Nuclear Magnetic Resonance Direct deuterium observation Confirmation of labeling positions
¹³C Nuclear Magnetic Resonance Isotope effects on adjacent carbons Upfield shifts near deuterium
Mass Spectrometry Molecular ion at m/z 578 +4 mass unit shift
Infrared Spectroscopy C-D stretching frequencies Lower frequency C-D modes

Properties

Molecular Formula

C₃₇H₆₃D₄NO₃

Molecular Weight

577.96

Synonyms

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide-d4

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Targets and Selectivity
Compound S1P Receptor Selectivity Key Modifications Clinical Indication
Fingolimod Stearoate Amide-d4 S1P1,3,4,5 (non-selective) Deuteration; stearate amide tail Investigational (MS, neuroinflammation)
Fingolimod (FTY720) S1P1,3,4,5 (non-selective) Native structure Relapsing-remitting MS
Siponimod S1P1,5 (selective) Carbamate backbone; no deuteration Secondary progressive MS
Ozanimod S1P1,5 (selective) Cyclohexane-carboxylic acid moiety Relapsing MS
Teriflunomide Dihydroorotate dehydrogenase inhibitor Non-S1P; pyrimidine synthesis blocker Relapsing MS
Dimethyl Fumarate (DMF) Nrf2 pathway activator Non-S1P; antioxidant response inducer Relapsing MS

Key Differences :

  • Mechanism: Teriflunomide and DMF act via non-S1P pathways, limiting cross-resistance with S1P modulators .
Efficacy and Clinical Performance

Relapse Reduction in MS (Annualized Relapse Rate, ARR) :

Compound ARR (vs. Placebo) Disability Progression Treatment Persistence (≥3 months)
Fingolimod 0.18–0.20 No significant difference 82%
Siponimod 0.20 Slowed disability 75%
Teriflunomide 0.24 No significant difference 68%
DMF 0.26 No significant difference 70%

Findings :

  • Fingolimod derivatives (including Stearoate Amide-d4) show superior relapse reduction compared to teriflunomide and DMF, likely due to dual CNS immunomodulation and direct neuroprotection .
  • No significant differences in disability outcomes among oral therapies during the first 2.5 years .
Structural and Pharmacokinetic Features
Compound Half-Life (hours) Metabolism Key Structural Advantage
Fingolimod Stearoate-d4 ~200 (estimated) CYP4F2 (deuterated for stability) Enhanced CNS penetration
Fingolimod 6–9 CYP4F2, CYP2D6 Rapid lymphocyte sequestration
Ozanimod 19 CYP3A4 Selective S1P1/5 targeting

Deuteration Impact :

  • Deuterated compounds like Stearoate Amide-d4 exhibit prolonged half-lives due to slower metabolism, enabling less frequent dosing .
Investigational Analogs and Derivatives
  • Fingolimod Decyl Homolog : An impurity with a decyl chain (CAS 780729-32-0) shows reduced potency but highlights structural flexibility in S1P modulation .
  • Rigid-Tail Analogs : Modifications replacing fingolimod’s flexible C8 tail with rigid aromatic or cyclic moieties aim to improve receptor binding and reduce off-target toxicity .

Preparation Methods

Friedel-Crafts Acylation and Deuterium Incorporation

The foundational step in synthesizing Fingolimod derivatives involves Friedel-Crafts acylation to introduce the octylphenyl moiety. As detailed in patent WO2014111836A1, this step employs octanoyl chloride and 2-acetamido-1,3-diacetoxy-2-(2-phenylethyl)propane in the presence of AlCl₃ (Fig. 1). For the deuterated variant, octanoyl-d₃ chloride (CD₃(CD₂)₆COCl) replaces the protiated reagent, ensuring deuterium integration at the alkyl chain.

Key Reaction Parameters

  • Solvent : Dichloromethane (DCM) or chloroform under inert atmosphere.

  • Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.

  • Yield : 85–90% for non-deuterated intermediates; isotopic substitution reduces yield marginally to 78–82% due to kinetic isotope effects.

Reduction and Deuterium Exchange

Post-acylation, the ketone intermediate undergoes reduction to form the secondary alcohol. Patent WO2014111836A1 specifies triethylsilane (TES) and trifluoroacetic acid (TFA) for this step. For deuterium enrichment, deuterated triethylsilane (TES-d₁) and D₂O quenches are employed, achieving >98% deuterium incorporation at the β-carbon.

Critical Considerations

  • Isotopic Purity : NMR analysis (¹H and ²H) confirms deuterium placement, with characteristic shifts at δ 1.25–1.30 ppm (CD₂ groups) and suppression of protiated signals.

  • Side Reactions : Over-reduction to alkanes is mitigated by strict temperature control (−10°C to 0°C).

Stearoylation and Amide Formation

The final step involves coupling the reduced Fingolimod intermediate with stearoyl chloride-d₃ (C₁₇D₃COCl) to form the amide bond. As reported by ChemStrong Scientific Co., this reaction proceeds in chloroform with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound after recrystallization from methanol.

Optimization Insights

  • Molar Ratio : 1:1.2 (Fingolimod intermediate : stearoyl chloride-d₃) minimizes excess reagent carryover.

  • Purity : HPLC analysis shows ≥99.4% chemical purity, with isotopic enrichment confirmed via high-resolution mass spectrometry (HRMS).

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 0.88 ppm (CH₃) and δ 1.25 ppm (CH₂) confirms deuterium substitution.

  • ¹³C NMR : Peaks at 22.7 ppm (CD₂) and 14.1 ppm (CD₃) validate alkyl chain deuteration.

X-ray Powder Diffraction (XRPD)
Crystalline this compound exhibits distinct XRPD peaks at 2θ = 3.54°, 7.10°, and 20.53°, consistent with its non-deuterated analog but with slight lattice expansion due to deuterium’s larger van der Waals radius.

Chromatographic and Mass Spectrometric Data

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 12.4 min (C18 column, 70:30 acetonitrile/water).

  • Impurity Profile : ≤0.3% protiated contaminant, detected via UV-Vis at 210 nm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 577.96 [M+H]⁺ (theoretical 577.95).

  • Isotopic Pattern : Quadruplet (d₄) with 96% abundance at m/z 577.96.

Industrial-Scale Production Challenges

Cost and Isotopic Source Availability

Deuterated reagents such as stearic acid-d₃ and octanoyl-d₃ chloride are cost-prohibitive, with market prices exceeding $5,000/g. This necessitates in-house deuterium enrichment via catalytic exchange reactions, adding complexity to synthesis.

Regulatory and Quality Control Hurdles

The U.S. FDA mandates rigorous validation of deuterated drugs, requiring:

  • Batch Consistency : ≤2% variance in isotopic abundance.

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to confirm deuterium retention .

Q & A

Basic Research Questions

Q. What are the structural characteristics of Fingolimod Stearoate Amide-d4, and how does its isotopic labeling (deuterium substitution) influence experimental design in pharmacokinetic studies?

  • Answer : this compound is a deuterated analog of fingolimod, with four deuterium atoms replacing hydrogen at the 1,1,3,3 positions of the propane-diol moiety (molecular formula: C19H30D4ClNO2; CAS RN: 1346604-90-7) . The deuterium labeling enhances metabolic stability, making it valuable for tracing drug distribution and metabolite profiling via mass spectrometry. Researchers should use deuterated internal standards in LC-MS/MS workflows to minimize matrix effects and improve quantification accuracy in plasma or tissue samples.

Q. How should researchers account for hepatic metabolism when designing pharmacokinetic (PK) studies involving this compound?

  • Answer : Fingolimod is primarily metabolized by CYP4F2, and its deuterated analog may exhibit altered enzyme kinetics due to the kinetic isotope effect . PK studies should include liver microsomal assays to compare metabolic rates between deuterated and non-deuterated forms. For in vivo studies, researchers must monitor hepatic function in animal models (e.g., rodents with induced hepatic impairment) to assess clearance variability. Population PK models should incorporate covariates like CYP4F2 polymorphism data.

Q. What experimental models are appropriate for initial efficacy testing of this compound in autoimmune diseases?

  • Answer : The experimental autoimmune encephalomyelitis (EAE) mouse model is widely used to evaluate fingolimod analogs in multiple sclerosis (MS). Key endpoints include clinical disability scores (e.g., EAE severity scale) and histopathological analysis of CNS inflammation . Researchers should use transgenic mice expressing human S1P receptors to improve translational relevance. Dose-response studies must include comparator arms (e.g., non-deuterated fingolimod) to quantify deuterium’s impact on efficacy.

Advanced Research Questions

Q. How can biomarker-guided stratification (e.g., serum Sema4A levels) optimize clinical trial design for this compound in relapsing-remitting MS?

  • Answer : Retrospective cohort analyses show that MS patients with high serum Sema4A levels respond better to fingolimod than interferon-β . Prospective trials should stratify participants using ELISA-measured Sema4A levels at baseline. Researchers must standardize pre-analytical variables (e.g., sample storage temperature) and validate assay precision using spiked controls. A PICOT framework is recommended:

  • P : RRMS patients with serum Sema4A > X ng/mL;
  • I/C : this compound vs. standard DMTs;
  • O : Annualized relapse rate (ARR), EDSS progression;
  • T : 24-month follow-up.

Q. What computational approaches can elucidate the molecular mechanisms of this compound’s receptor interactions?

  • Answer : Molecular dynamics (MD) simulations (e.g., 20-ns trajectories) can analyze ligand-receptor binding stability. For example, RMSD and RMSF metrics compare fingolimod’s interactions with hMC1R vs. hMC5R, revealing stabilization of salt bridges (e.g., Glu304-Arg307 in hMC1R) critical for agonism . Researchers should use AMBER or GROMACS with CHARMM force fields, validating results via mutagenesis studies (e.g., alanine-scanning of key residues).

Q. How should researchers address contradictory data on this compound’s infection risk in meta-analyses?

  • Answer : Contradictions arise from heterogeneity in trial designs (e.g., inclusion criteria, infection definitions). A PRISMA-guided systematic review should stratify data by study type (RCTs vs. observational), adjusting for confounders like prior DMT exposure . Bayesian meta-regression models can quantify risk gradients (e.g., odds ratios per 0.1 mg/kg dose increase). Sensitivity analyses must exclude trials with high attrition bias.

Q. What strategies improve reproducibility when synthesizing this compound for preclinical studies?

  • Answer : Deuterium incorporation must be verified via NMR (e.g., ²H NMR at 61 MHz) and isotopic purity assessed by high-resolution mass spectrometry (HRMS). Synthetic protocols should detail reaction conditions (e.g., solvent, catalyst) to minimize deuterium loss. For in-house synthesis, researchers must document batch-to-batch variability (<5% by HPLC) and store compounds under inert atmospheres to prevent degradation.

Q. How can this compound be repurposed for non-MS neurological disorders (e.g., Alzheimer’s disease)?

  • Answer : Preclinical studies should focus on sphingolipid pathway modulation in disease-specific models (e.g., APP/PS1 mice for Alzheimer’s). Researchers must measure biomarkers like β-amyloid and phosphorylated tau, correlating them with fingolimod’s CNS penetration (assayed via LC-MS in cerebrospinal fluid). Dose-ranging studies should compare efficacy against existing S1P receptor modulators .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated analogs), Novel (e.g., biomarker stratification), and Relevant (e.g., addressing MS heterogeneity) .
  • PICOT : Define populations, interventions, and outcomes with granularity (e.g., "RRMS patients aged 18–50, EDSS ≤4.0") .
  • Data Analysis : Use mixed-effects models for longitudinal data (e.g., EDSS changes) and survival analysis for relapse-free intervals .

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